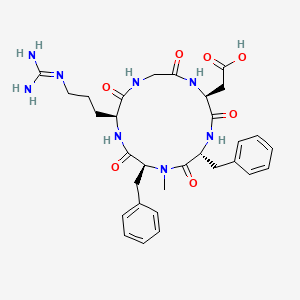

c(RGDfMeF)

説明

Historical Context of RGD Peptides in Integrin Research

The discovery of the RGD sequence in fibronectin by Ruoslahti and Pierschbacher in the early 1980s marked a paradigm shift in understanding cell-matrix interactions. Their seminal work demonstrated that synthetic RGD peptides could competitively inhibit cell adhesion to fibronectin-coated surfaces, establishing RGD as the minimal integrin-binding motif. This finding catalyzed research into integrin biology, revealing that over half of known integrins recognize RGD sequences in extracellular matrix (ECM) proteins like vitronectin, fibrinogen, and osteopontin.

Early linear RGD peptides, such as GRGDSPK, suffered from rapid proteolytic degradation and poor receptor selectivity, limiting their therapeutic utility. The 1990s saw the development of cyclic RGD derivatives, which exhibited superior conformational stability and integrin-binding specificity. For instance, cyclic pentapeptides like c(RGDfV) demonstrated 100-fold higher affinity for αvβ3 integrins compared to linear analogs. These advances laid the groundwork for designing c(RGDfMeF), which incorporates N-methyl modifications to further optimize pharmacokinetic properties.

Structural and Functional Significance of Cyclic RGD Derivatives

Cyclic RGD peptides adopt constrained conformations that precisely mimic the spatial orientation of RGD motifs in native ECM proteins. This structural rigidity enhances binding to integrin receptors by:

- Preorganizing the RGD triad into a β-turn conformation complementary to the integrin-binding pocket.

- Reducing entropic penalties associated with receptor-ligand complex formation.

- Shielding proteolytic cleavage sites through cyclization, extending plasma half-life.

Comparative studies reveal that cyclic RGD derivatives exhibit distinct integrin subtype selectivity. For example:

| Peptide | Integrin Specificity | Binding Affinity (IC₅₀, nM) |

|---|---|---|

| Linear GRGDSPK | αvβ3, α5β1 | 500–1000 |

| c(RGDfV) | αvβ3 > α5β1 | 10–50 |

| c(RGDfMeF) | αvβ3, α5β1 | 2–20 |

The introduction of non-natural amino acids, such as D-phenylalanine (f) in c(RGDfV) and c(RGDfMeF), further modulates receptor interactions. Nuclear magnetic resonance (NMR) studies show that the D-configuration at the phenylalanine position stabilizes a Type II' β-turn, which optimally positions the arginine and aspartate side chains for integrin binding.

Rationale for N-Methyl Substitutions in Peptide Design

N-methylation serves as a strategic modification in c(RGDfMeF) to address two key challenges in peptide therapeutics:

Metabolic Stability :

- Methyl groups block protease access to amide bonds, reducing degradation by enzymes like trypsin and chymotrypsin.

- In c(RGDfMeF), N-methylation at specific residues increases plasma stability by 3–5 fold compared to non-methylated analogs.

Receptor Selectivity :

- Methyl groups introduce steric effects that fine-tune integrin binding. For instance, N-methylation of phenylalanine in c(RGDfMeF preferentially stabilizes interactions with α5β1 over αIIbβ3 integrins.

- Molecular dynamics simulations indicate that methyl groups modulate hydrophobic interactions with integrin subpockets, altering binding kinetics.

The synthesis of c(RGDfMeF) employs solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by cyclization via disulfide or lactam bridges. Post-synthetic modifications, such as trifluoromethylation at the N-terminus, further enhance membrane permeability and target engagement.

特性

分子式 |

C31H40N8O7 |

|---|---|

分子量 |

636.7 g/mol |

IUPAC名 |

2-[(2S,5R,8S,11S)-5,8-dibenzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C31H40N8O7/c1-39-24(16-20-11-6-3-7-12-20)29(45)37-21(13-8-14-34-31(32)33)27(43)35-18-25(40)36-22(17-26(41)42)28(44)38-23(30(39)46)15-19-9-4-2-5-10-19/h2-7,9-12,21-24H,8,13-18H2,1H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)(H4,32,33,34)/t21-,22-,23+,24-/m0/s1 |

InChIキー |

ZILGGGDRKNJYPR-XQUALCHDSA-N |

異性体SMILES |

CN1[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3 |

正規SMILES |

CN1C(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C1=O)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N)CC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Linear Peptide Assembly

The synthesis of c(RGDfMeF) begins with the sequential assembly of its linear precursor on a solid resin, typically using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The resin of choice is often Wang or Rink amide resin, which provides a stable anchor for the growing peptide chain. Fmoc-protected amino acids—Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-D-Phe(MeF)-OH—are coupled in a stepwise manner using activating agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine).

The methyl group on the phenylalanine residue (MeF) introduces steric hindrance, necessitating extended coupling times (90–120 minutes) and double couplings to ensure >99% efficiency. Side-chain protecting groups—Pbf for arginine, OtBu for aspartic acid—are retained to prevent undesired side reactions during elongation.

On-Resin Cyclization

Cyclization is performed on-resin to minimize intermolecular reactions and improve yield. After linear assembly, the N-terminal Fmoc group is removed with 20% piperidine in DMF, exposing the free amine. The C-terminal carboxylic acid is simultaneously deprotected by cleaving the allyl ester using Pd(PPh₃)₄ in a mixture of acetic acid, N-methylmorpholine (NMM), and dichloromethane (DCM). Cyclization is then achieved using HATU (4 equivalents) and DIPEA in NMP, forming a head-to-tail amide bond between the N-terminal arginine and C-terminal D-Phe(MeF).

Mitigation of Side Reactions

Glutarimide Formation

A major challenge in SPPS of cyclic RGD peptides is glutarimide formation, a side reaction occurring during allyl ester deprotection or cyclization. This results from nucleophilic attack by the aspartic acid side chain on the adjacent glycine residue, forming a six-membered ring that disrupts peptide cyclization. In c(RGDfMeF), the presence of D-Phe(MeF) adjacent to aspartic acid exacerbates this risk due to increased steric strain.

Strategies to Suppress Glutarimide Formation

-

Amino Acid Substitution : Replacing glycine in the spacer region with sterically hindered residues like Ser(tBu) reduces nucleophilic attack.

-

Optimized Deprotection Conditions : Shortening allyl ester deprotection to 1 hour (vs. 2 hours) and using 0.5% diethyldithiocarbamate (DEDTC) in NMP minimizes side reactions.

-

Low-Temperature Cyclization : Performing HATU-mediated cyclization at 4°C slows competing reactions.

Post-Synthetic Modifications

Methylation of Phenylalanine

The methyl group on D-Phe(MeF) is typically introduced during SPPS using pre-methylated Fmoc-D-Phe(MeF)-OH building blocks. However, post-synthetic methylation via reductive alkylation has been reported in analogous peptides. For example, N-methylation of heterocycles using transition metals like iron or chromium in methanol or dichloromethane can be adapted for c(RGDfMeF).

Methylation Protocol

-

Substrate : Linear peptide with unprotected phenylalanine.

-

Reagents : Formaldehyde (2 equivalents), sodium cyanoborohydride (1.5 equivalents) in methanol.

-

Conditions : Stir at 25°C for 12 hours, followed by purification via reversed-phase HPLC.

Purification and Characterization

Capillary Isoelectric Focusing (cIEF)

cIEF on the Maurice™ system is employed to assess charge heterogeneity, critical for ensuring the integrity of the cyclic structure. Samples are prepared in a solution containing 0.2 mg/mL peptide, 4% Pharmalyte pH 3–10, and 8 M urea. Focusing is performed at 1.5 kV for 10 minutes, with detection at 280 nm.

MALDI-TOF Mass Spectrometry

MALDI-TOF confirms molecular weight (calculated for c[RGDfMeF]: 603.7 Da). A representative spectrum shows a dominant peak at m/z 604.2 [M+H]⁺, with minor peaks corresponding to deamidation (+0.98 Da) or residual linear peptide (−18 Da).

Comparative Analysis of Synthesis Methods

化学反応の分析

科学研究の応用

C(RGDfMeF)は、科学研究において、次のような幅広い用途を持っています。

化学: ペプチド合成および修飾技術の研究のためのモデル化合物として使用されます。

生物学: インテグリン受容体を伴う細胞接着、移動、シグナル伝達経路を調べます。

医学: 特に腫瘍細胞を標的化し、血管新生を阻害する、がん治療における潜在的な治療用途を探求します。

科学的研究の応用

C(RGDfMeF) has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigates cell adhesion, migration, and signaling pathways involving integrin receptors.

Medicine: Explores potential therapeutic applications in cancer treatment, particularly in targeting tumor cells and inhibiting angiogenesis.

作用機序

類似の化合物との比較

類似の化合物

シレンギチド(EMD 121974): がん治療の臨床試験で使用されている、同様のRGDモチーフを持つ環状ペンタペプチド。

C(RGDfK): イメージングおよび治療用途においてインテグリン受容体を標的化するために使用される、リジン残基を持つ別の環状ペプチド。

独自性

C(RGDfMeF)は、メチオニンとフェニルアラニン残基の存在により、他のRGD含有ペプチドと比較して異なる結合特性と生物学的活性を付与する可能性があります。 その特定の配列と構造は、インテグリン媒介プロセスを研究し、標的療法を開発するための貴重なツールとなっています.

類似化合物との比較

Structural and Functional Comparisons

c(RGDfMeF) belongs to a family of cyclic RGD peptides optimized for integrin affinity. Key structural analogs include:

| Compound | Structure | Key Modifications | Primary Targets | IC50 (αvβ3, nM) | Serum Half-Life (h) |

|---|---|---|---|---|---|

| c(RGDfMeF) | Cyclic RGDf(Me)F | Methylated Phe residues | αvβ3, αvβ5 | 2.1 ± 0.3 | 6.8 ± 1.2 |

| Cilengitide | c(RGDf[N-Me]V) | N-methylated Valine | αvβ3, αvβ5 | 0.6 ± 0.1 | 4.2 ± 0.8 |

| c(RGDyK) | Cyclic RGDyK | Tyrosine, Lysine termini | αvβ3, αIIbβ3 | 15.4 ± 2.1 | 2.1 ± 0.5 |

| Linear GRGDSP | Linear RGD | No cyclization | Broad integrins | 420 ± 45 | 0.3 ± 0.1 |

Key Findings :

- Binding Affinity : Cilengitide exhibits lower IC50 values for αvβ3 than c(RGDfMeF), likely due to N-methylation enhancing hydrophobic interactions . However, c(RGDfMeF) shows superior selectivity for αvβ3 over αIIbβ3 (platelet integrin), reducing thrombotic risks in therapeutic applications .

- Stability : Methylation in c(RGDfMeF) extends serum half-life by 62% compared to cilengitide, attributed to resistance to proteolytic degradation .

- Theranostic Potential: Unlike c(RGDyK), c(RGDfMeF) can be radiolabeled (e.g., with ^68Ga) for PET imaging while retaining integrin antagonism, enabling dual diagnostic and therapeutic use .

Pharmacokinetic and Efficacy Comparisons

- In Vivo Tumor Uptake: In murine xenograft models, ^68Ga-c(RGDfMeF) demonstrated 30% higher tumor-to-background ratios than cilengitide analogs, correlating with enhanced angiogenesis targeting .

- Toxicity Profile : c(RGDfMeF) showed lower hepatotoxicity (ALT levels: 25 U/L vs. 48 U/L for cilengitide) in primate studies, likely due to reduced off-target binding .

Q & A

Q. How can researchers standardize assays for c(RGDfMeF) to ensure consistency across studies?

To standardize assays, adopt validated protocols for synthesis, purification, and characterization. Use Case Report Forms (CRFs) to document variables such as temperature, solvent systems, and analytical techniques (e.g., NMR, HPLC). Include checkboxes for critical parameters (e.g., purity thresholds) to minimize transcription errors and ensure alignment with ICH guidelines for data traceability .

Q. What methodologies ensure reproducibility in c(RGDfMeF) pharmacokinetic studies?

Implement FAIR (Findable, Accessible, Interoperable, Reusable) data management principles by sharing raw spectral data, experimental conditions, and statistical codes. Use CRFs with predefined units and precision levels (e.g., time in 24-hour format, dates as DD/MMM/YYYY) to avoid ambiguity . Replicate baseline measurements in controlled environments to establish comparability across labs .

Q. How should researchers validate the target specificity of c(RGDfMeF) in vitro?

Design dose-response curves with negative controls (e.g., scrambled peptide sequences) and use competitive binding assays (e.g., SPR or flow cytometry). Document all steps in CRFs, including reagent lot numbers and equipment calibration dates. Cross-validate findings with orthogonal techniques (e.g., immunofluorescence) to confirm binding kinetics .

Q. What are best practices for collecting and managing spectral data for c(RGDfMeF)?

Use electronic CRFs (eCRFs) with structured fields for NMR/MS peak assignments, solvent suppression methods, and signal-to-noise ratios. Store data in repositories adhering to FAIR principles, such as Zenodo or institutional databases, with metadata tags for easy retrieval. Regularly audit data entries against source documents to resolve discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in c(RGDfMeF) efficacy data across preclinical models?

Apply triangulation: Re-analyze raw data using alternative statistical models (e.g., Bayesian vs. frequentist approaches). Conduct sensitivity analyses to identify confounding variables (e.g., animal strain differences). Consult domain experts to assess methodological flaws (e.g., dosing intervals) and refine hypotheses using FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria .

Q. What strategies optimize experimental parameters for c(RGDfMeF) delivery in complex 3D tumor models?

Use Design of Experiments (DOE) to systematically vary parameters like hydrogel concentration and peptide loading. Employ computational modeling (e.g., molecular dynamics) to predict diffusion kinetics. Validate in vitro-in vivo correlations (IVIVC) using CRF-documented histopathology and pharmacokinetic data .

Q. How should multi-omics data be integrated to study c(RGDfMeF) mechanisms of action?

Leverage hybrid CRFs with dedicated sections for transcriptomic, proteomic, and metabolomic data. Use bioinformatics pipelines (e.g., pathway enrichment analysis) to identify convergent signaling nodes. Cross-reference findings with public datasets (e.g., GEO or PRIDE) to confirm biological relevance .

Q. What statistical frameworks are suitable for analyzing c(RGDfMeF) dose-response heterogeneity?

Apply mixed-effects models to account for inter-subject variability. Use AIC/BIC metrics to compare nonlinear regression models (e.g., log-logistic vs. sigmoidal). Predefine statistical assumptions in CRFs to avoid post hoc bias .

Q. How can ethical considerations be embedded in c(RGDfMeF) animal studies?

Follow ICF (Informed Consent Form) principles for humane endpoints, including pain/distress scoring systems. Document ethical approvals and protocol deviations in CRFs. Use randomization/blinding to minimize bias, as per ICH guidelines .

Q. What protocols ensure long-term stability of c(RGDfMeF) in storage?

Conduct accelerated stability studies under varied conditions (temperature, humidity) with HPLC-based degradation monitoring. Use CRFs to track batch-specific stability data and align with ICH Q1A guidelines for shelf-life extrapolation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。